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2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde Documentation Hub

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  • Product: 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde
  • CAS: 588679-50-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde, a bespoke chemical intermediate with significant potential in medicinal chemistry and materials science. While a spe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde, a bespoke chemical intermediate with significant potential in medicinal chemistry and materials science. While a specific CAS number for this exact isomer is not readily found in major chemical databases, this document outlines its core properties, a robust synthetic protocol, and prospective applications based on established chemical principles and data from closely related structural analogs. The CAS number 352455-48-2 corresponds to the isomeric compound 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde, which will be referenced for comparative purposes.[1]

Introduction: The Strategic Value of Substituted Benzaldehydes

Substituted benzaldehydes are cornerstone building blocks in organic synthesis. The aldehyde functional group is a versatile handle for a multitude of chemical transformations, including condensations, oxidations, reductions, and the formation of Schiff bases. The specific substitution pattern on the aromatic ring dictates the molecule's electronic properties and steric profile, which in turn defines its reactivity and potential biological activity.

The target molecule, 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde, incorporates several key features:

  • A Methoxy Group (-OCH₃): This electron-donating group can influence the reactivity of the aromatic ring and participate in hydrogen bonding in biological systems.

  • A Benzyloxy Moiety: The benzyl ether linkage is a common protecting group for hydroxyls but also serves as a structural scaffold in many active pharmaceutical ingredients (APIs). The presence of a bromine atom on this benzyl group provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling further molecular diversification.

  • An Ortho-Alkoxy Aldehyde: The relative positioning of the aldehyde and the bulky benzyloxy group can introduce conformational constraints and specific reactivity patterns, making it a unique synthon for complex molecular architectures.

Chalcones, which are synthesized from benzaldehydes, have shown a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The structural framework of our target molecule makes it an ideal precursor for novel chalcone derivatives and other heterocyclic compounds of interest in drug discovery.[2][3]

Physicochemical and Structural Data

Below is a summary of the key physicochemical properties for 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde. These are calculated values based on its chemical structure.

PropertyValueSource
CAS Number Not Assigned-
Molecular Formula C₁₅H₁₃BrO₃Calculated
Molecular Weight 321.17 g/mol Calculated[1]
IUPAC Name 2-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde-
Appearance (Predicted) Off-white to pale yellow solidBased on Analogs
Solubility (Predicted) Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in WaterBased on Analogs

Synthesis and Mechanistic Rationale

The most direct and reliable method for synthesizing 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde is through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Causality Behind Experimental Choices
  • Starting Materials: We begin with 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) and 4-bromobenzyl bromide. O-vanillin provides the core benzaldehyde structure with the desired methoxy and hydroxyl positioning.[4] 4-Bromobenzyl bromide is a commercially available and reactive alkylating agent.

  • Base Selection: Potassium carbonate (K₂CO₃) is chosen as the base. It is a mild, inexpensive, and effective base for deprotonating the phenolic hydroxyl of o-vanillin to form the more nucleophilic phenoxide. Stronger bases like sodium hydride could potentially react with the aldehyde functionality.

  • Solvent Choice: Acetone or Dimethylformamide (DMF) are excellent solvent choices. They are polar aprotic solvents that can dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the nucleophile or electrophile.

  • Reaction Conditions: The reaction is typically heated to reflux to ensure a reasonable reaction rate. The progress can be monitored by Thin Layer Chromatography (TLC) to determine when the starting material has been consumed.

Detailed Step-by-Step Synthesis Protocol
  • Preparation: To a 250 mL round-bottom flask, add 2-hydroxy-3-methoxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and acetone (10 mL per gram of o-vanillin).

  • Addition of Alkylating Agent: While stirring the suspension, add 4-bromobenzyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction's progress by TLC, using a 3:1 Hexane:Ethyl Acetate eluent system.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde.

Visualizing the Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification Reactant1 2-Hydroxy-3-methoxybenzaldehyde Mix Combine Reactants in Flask Reactant1->Mix Reactant2 4-Bromobenzyl Bromide Reactant2->Mix Base K₂CO₃ (Base) Base->Mix Solvent Acetone (Solvent) Solvent->Mix Reflux Heat to Reflux (4-6h) Mix->Reflux Monitor Monitor via TLC Reflux->Monitor Filter Filter Solids Monitor->Filter Extract Solvent Extraction Filter->Extract Purify Column Chromatography Extract->Purify Product Pure 2-[(4-Bromobenzyl)oxy]- 3-methoxybenzaldehyde Purify->Product

Caption: Williamson Ether Synthesis Workflow.

Structural Elucidation and Characterization

To confirm the identity and purity of the synthesized product, a suite of analytical techniques must be employed. The data below are predicted values based on the structure and known shifts for similar compounds.

TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃) δ ~10.3 (s, 1H, -CHO), 7.5-7.2 (m, 7H, Ar-H), 5.2 (s, 2H, -OCH₂-), 3.9 (s, 3H, -OCH₃) ppm. The aromatic region will show distinct patterns for the trisubstituted and disubstituted rings.
¹³C NMR (100 MHz, CDCl₃) δ ~190.0 (C=O), 160-120 (Ar-C), 71.0 (-OCH₂-), 56.0 (-OCH₃) ppm. Expect ~12 distinct carbon signals.
FT-IR (KBr) ~2850, 2750 cm⁻¹ (C-H stretch of aldehyde), ~1685 cm⁻¹ (C=O stretch of aldehyde), ~1250 cm⁻¹ (C-O ether stretch), ~1050 cm⁻¹ (C-Br stretch).
Mass Spec (ESI+) [M+H]⁺ peak at m/z 321.0/323.0 (characteristic isotopic pattern for Bromine).

This self-validating system of characterization ensures that the synthesized molecule is indeed the correct structure and is of high purity, which is critical for its use in subsequent research, particularly in drug development.

Potential Applications in Research and Drug Development

The true value of a synthon like 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde lies in its potential for elaboration into more complex, biologically active molecules.

As a Precursor for Chalcone Synthesis

Chalcones are formed via a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone.[2] The resulting α,β-unsaturated ketone scaffold is a privileged structure in medicinal chemistry.

ChalconeSynthesis Start 2-[(4-Bromobenzyl)oxy]- 3-methoxybenzaldehyde Reaction Claisen-Schmidt Condensation (NaOH, EtOH) Start->Reaction Acetophenone Substituted Acetophenone Acetophenone->Reaction Chalcone Novel Chalcone Derivative Reaction->Chalcone Library Diverse Library of Bioactive Compounds Chalcone->Library

Caption: Pathway to Novel Chalcone Derivatives.

These novel chalcones can be screened for various biological activities. For instance, many chalcone derivatives are known to inhibit tubulin polymerization or act as kinase inhibitors, both of which are validated strategies in oncology.[3]

A Platform for Fragment-Based Drug Discovery (FBDD)

The molecule itself can be considered a high-value fragment for FBDD. The 4-bromobenzyl group provides a vector for expansion. Using palladium-catalyzed cross-coupling reactions, the bromine atom can be replaced with a wide variety of other functional groups, allowing for the systematic exploration of chemical space around a protein binding pocket.

Safety and Handling Protocols

As a research chemical with limited toxicological data, 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde should be handled with care, following standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[5][6][7]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7] Avoid contact with skin and eyes.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[4]

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

References

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[(3-Methoxybenzyl)oxy]benzaldehyde. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzaldehyde, 3-benzyloxy-2-fluoro-4-methoxy-. PubChem. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020).
  • National Center for Biotechnology Information. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde. PubMed Central. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: Benzaldehyde, 2-hydroxy-4-methoxy-. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Hydroxy-3-methoxybenzaldehyde.
  • MDPI. (n.d.). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. Retrieved from [Link]

  • ResearchGate. (2025). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Retrieved from [Link]

  • Fluorochem Ltd. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methoxy-benzaldehyde.
  • Sigma-Aldrich. (2024).
  • National Center for Biotechnology Information. (n.d.). 3-Bromo-4-methoxybenzaldehyde. PubChem. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-[(4-Bromobenzyl)oxy]-3-methoxybenza...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde. As a molecule with distinct aromatic and aliphatic regions, its structural elucidation via ¹H NMR spectroscopy serves as an excellent case study for understanding the interplay of electronic effects, spin-spin coupling, and chemical environment on proton resonances. This document will delve into the theoretical prediction of the spectrum, a detailed experimental protocol for data acquisition, and a thorough interpretation of the spectral data. The principles and methodologies discussed herein are broadly applicable to the structural characterization of complex organic molecules, a critical step in chemical research and drug development.

Introduction: The Central Role of NMR in Structural Elucidation

In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure.[1] For professionals in pharmaceutical and chemical research, a deep understanding of NMR principles is not merely academic; it is a fundamental requirement for confirming the identity and purity of synthesized compounds. The compound 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde presents a rich tapestry of proton signals, each influenced by its unique local electronic environment. A thorough analysis of its ¹H NMR spectrum allows for the unequivocal assignment of every proton, thereby confirming the compound's constitution and connectivity.

This guide will systematically deconstruct the ¹H NMR spectrum of this target molecule, providing not just the "what" but the "why" behind the observed chemical shifts and coupling patterns. By grounding our analysis in the principles of chemical equivalence, electronegativity, and spin-spin coupling, we will build a robust and self-validating interpretation of the spectrum.

Predicted ¹H NMR Spectrum of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde

Before acquiring an experimental spectrum, a thoughtful prediction of the expected signals provides a critical framework for subsequent analysis.[2] This predictive process is rooted in the fundamental principles of NMR and a wealth of empirical data on the chemical shifts of protons in various functional groups.

The structure of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde contains several distinct proton environments: an aldehyde proton, protons on two different aromatic rings, a benzylic methylene group, and a methoxy group.

Figure 1: Chemical Structure of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde

Caption: Structure of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde.

Analysis of Expected Chemical Shifts and Multiplicities

The following table summarizes the predicted ¹H NMR signals. The rationale for these predictions is detailed below.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Justification
Aldehyde-H9.5 - 10.5Singlet (s)1HThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group.[3][4]
Ar-H (on benzaldehyde ring)6.8 - 7.8Doublet (d) or Doublet of Doublets (dd)3HThese protons are in the aromatic region.[5] Their specific shifts and splitting patterns will depend on their position relative to the electron-donating (-OCH₂Ar, -OCH₃) and electron-withdrawing (-CHO) groups.
Ar-H (on bromobenzyl ring)7.2 - 7.6Doublet (d)4HProtons on the p-disubstituted ring will appear as two doublets due to symmetry. The bromine atom has a moderate deshielding effect.
Benzylic-CH₂4.5 - 5.5Singlet (s)2HThese protons are deshielded by the adjacent oxygen and the aromatic ring.[6][7]
Methoxy-CH₃3.5 - 4.5Singlet (s)3HThe methoxy group protons are deshielded by the attached oxygen, typically appearing as a sharp singlet.[8]

Detailed Rationale:

  • Aldehyde Proton: The proton attached to the carbonyl carbon of an aldehyde is one of the most downfield signals in a ¹H NMR spectrum, typically appearing between 9 and 10 ppm.[3][4] This significant deshielding is a result of the combined electron-withdrawing inductive effect of the carbonyl oxygen and the magnetic anisotropy of the C=O double bond.[4]

  • Aromatic Protons (Benzaldehyde Ring): The three protons on this ring are in a complex electronic environment. The ring is substituted with an electron-donating alkoxy group, an electron-donating methoxy group, and an electron-withdrawing aldehyde group. This will lead to a dispersion of their chemical shifts within the aromatic region (typically 6.5-8.5 ppm).[4][5] We can predict that the proton ortho to the aldehyde and meta to the alkoxy groups will be the most deshielded. The coupling patterns will likely be doublets or doublets of doublets due to ortho and meta coupling.[9][10]

  • Aromatic Protons (Bromobenzyl Ring): This ring is para-substituted, which simplifies the spectrum. Due to the plane of symmetry, there are only two chemically distinct types of aromatic protons. They will appear as two doublets, each integrating to 2H. The protons ortho to the bromine atom will be slightly deshielded compared to those ortho to the benzylic carbon.

  • Benzylic Protons: The methylene (-CH₂-) protons are in a benzylic position and are also attached to an oxygen atom. Both of these functionalities cause a downfield shift.[6][7] The expected chemical shift is in the range of 4.5-5.5 ppm. In the absence of adjacent non-equivalent protons, this signal will appear as a singlet.

  • Methoxy Protons: The three protons of the methoxy (-OCH₃) group are equivalent and are deshielded by the electronegative oxygen atom. This results in a characteristic singlet in the 3.5-4.5 ppm region.[8]

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum, a standardized and well-reasoned experimental protocol is essential. The following procedure is designed to yield a spectrum with excellent resolution and signal-to-noise ratio.

Sample Preparation
  • Mass Measurement: Accurately weigh approximately 5-10 mg of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power and relatively clean spectral window.[11]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the internal reference standard, with its signal defined as 0.00 ppm.[7][12]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

  • Filtration (if necessary): If the solution is not perfectly clear, filter it through a small plug of glass wool in the pipette to remove any particulate matter which can degrade spectral quality.

Spectrometer Setup and Data Acquisition

The following parameters are typical for a modern high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent. This compensates for any drift in the magnetic field.

    • Shim the magnetic field to achieve a homogeneous field across the sample. This is crucial for obtaining sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -1 to 12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses allows for adequate relaxation of the nuclei, ensuring accurate integration.

    • Number of Scans: For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Correct the phase of the spectrum to ensure that all peaks are in the pure absorption mode (positive and symmetrical).

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the area under each peak. The relative integral values correspond to the relative number of protons giving rise to each signal.[1]

Figure 2: Experimental Workflow for ¹H NMR Spectroscopy

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID (16 Scans) lock_shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS (0.00 ppm) baseline->reference integrate Integrate Peaks reference->integrate

Caption: A streamlined workflow for acquiring and processing a ¹H NMR spectrum.

Interpretation of the ¹H NMR Spectrum

A hypothetical ¹H NMR spectrum of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde, consistent with our predictions, would exhibit the following key features. A detailed analysis allows for the complete assignment of the structure.

Peak Assignments and Structural Confirmation
  • δ ~10.0 ppm (s, 1H): This singlet is unequivocally assigned to the aldehyde proton . Its downfield shift and singlet multiplicity are characteristic.

  • δ ~7.5-7.8 ppm (m, 3H): This multiplet corresponds to the three protons on the benzaldehyde ring . Further analysis, potentially with 2D NMR techniques like COSY, would be required for the unambiguous assignment of each of these protons. However, based on substituent effects, we can tentatively assign the most downfield signal in this region to the proton ortho to the aldehyde group.

  • δ ~7.4 ppm (d, 2H) and δ ~7.2 ppm (d, 2H): These two doublets are characteristic of a para-substituted benzene ring and are assigned to the protons on the bromobenzyl ring . The coupling constant for both doublets should be identical and in the typical range for ortho-coupling (7-9 Hz).[10]

  • δ ~5.1 ppm (s, 2H): This sharp singlet is assigned to the benzylic methylene protons . Its integration of 2H and its chemical shift, influenced by the adjacent oxygen and aromatic ring, confirm this assignment.

  • δ ~3.9 ppm (s, 3H): This singlet, integrating to 3H, is characteristic of a methoxy group and is assigned accordingly.

The Power of Spin-Spin Coupling in Structure Determination

The splitting of NMR signals into multiplets, known as spin-spin coupling or J-coupling, provides invaluable information about the connectivity of atoms in a molecule.[9][13] This phenomenon arises from the interaction of the magnetic moments of neighboring, non-equivalent nuclei, transmitted through the bonding electrons.[9][13][14]

  • Ortho, Meta, and Para Coupling: In aromatic systems, the magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled protons.

    • Ortho coupling (³J): Coupling between protons on adjacent carbons, typically 7-9 Hz.[10]

    • Meta coupling (⁴J): Coupling between protons separated by three bonds, typically 2-3 Hz.[9][10]

    • Para coupling (⁵J): Coupling between protons separated by four bonds, typically less than 1 Hz and often not resolved.[10]

The observation of two distinct doublets for the bromobenzyl ring protons is a direct consequence of ortho-coupling. The more complex multiplet for the benzaldehyde ring protons arises from a combination of ortho- and meta-couplings.

Figure 3: Spin-Spin Coupling Relationships

Caption: Visualization of coupling types in an aromatic system.

Conclusion

The ¹H NMR spectrum of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde provides a clear and detailed fingerprint of its molecular structure. Through a systematic analysis of chemical shifts, integration, and spin-spin coupling patterns, each proton environment can be confidently assigned. This in-depth guide has not only presented the predicted and interpreted spectrum but has also emphasized the underlying principles and experimental considerations that are paramount for any researcher or scientist working in the field of chemical synthesis and analysis. The methodologies outlined herein serve as a robust framework for the structural elucidation of a wide array of organic molecules, underscoring the indispensable role of NMR spectroscopy in modern scientific research.

References

  • ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR. Available at: [Link]

  • Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Available at: [Link]

  • University of Wisconsin. (n.d.). NMR Chemical Shifts. Available at: [Link]

  • CHEM220 Laboratory. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 29). J-Coupling (Scalar). Available at: [Link]

  • Oregon State University. (n.d.). ¹H NMR Chemical Shifts. Available at: [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Available at: [Link]

  • University College London. (n.d.). Chemical shifts. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in ¹H NMR. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). proton ¹H NMR spectrum of benzaldehyde C₆H₅CHO. Available at: [Link]

  • NMRDB.org. (n.d.). Predict ¹H proton NMR spectra. Available at: [Link]

  • ACD/Labs. (n.d.). Methoxy groups just stick out. Available at: [Link]

  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Available at: [Link]

  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

  • Compound Interest. (2015). A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES. Available at: [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • Wishart, D. S., et al. (2024). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 281. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde. Designed for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, predicted spectral data, and experimental considerations for the structural elucidation of this compound. While experimental data for this specific molecule is not publicly available, this guide offers a robust, predictive analysis grounded in established spectroscopic principles and data from analogous structures.

Introduction: The Structural Significance of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde

2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde is a substituted aromatic compound featuring a benzaldehyde core, a methoxy substituent, and a 4-bromobenzyl ether linkage. This combination of functional groups presents a unique electronic environment for each carbon atom, making ¹³C NMR spectroscopy an invaluable tool for its structural verification and characterization. The precise chemical shifts of the carbon atoms are sensitive to the inductive and resonance effects of the bromine, oxygen, and carbonyl functionalities, providing a detailed fingerprint of the molecule's architecture.

Theoretical Framework: Understanding ¹³C NMR in Substituted Aromatics

¹³C NMR spectroscopy is a powerful analytical technique that provides information about the carbon skeleton of a molecule. The chemical shift (δ), reported in parts per million (ppm), of each carbon nucleus is highly dependent on its local electronic environment. Several key factors influence the ¹³C chemical shifts in 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde:

  • Hybridization: Carbons in different hybridization states (sp³, sp², sp) resonate in distinct regions of the spectrum. Aromatic and carbonyl carbons (sp²) are found significantly downfield compared to the sp³ carbons of the methoxy and benzylic methylene groups.

  • Electronegativity: Electronegative atoms, such as oxygen and bromine, deshield adjacent carbon nuclei, causing their signals to appear at higher chemical shifts (further downfield). The two ether linkages and the bromine atom in the target molecule will exert a strong influence on their neighboring carbons.

  • Resonance Effects: The delocalization of π-electrons in the aromatic rings significantly affects the chemical shifts of the ring carbons. Electron-donating groups (like -OCH₃ and -OCH₂-) and electron-withdrawing groups (like -CHO and -Br) alter the electron density at the ortho, meta, and para positions, leading to predictable upfield or downfield shifts.

  • Anisotropic Effects: The π-electron systems of the aromatic rings and the carbonyl group generate local magnetic fields that can either shield or deshield nearby nuclei, depending on their spatial orientation.

Predicted ¹³C NMR Spectral Data

Based on the analysis of substituent effects and a review of spectral data for structurally related compounds such as 2-methoxybenzaldehyde, 3-methoxybenzaldehyde, benzaldehyde, and benzyl ethers, the predicted ¹³C NMR chemical shifts for 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde are presented below.[1][2][3][4][5] The spectrum is expected to show 15 distinct signals, corresponding to the 15 non-equivalent carbon atoms in the molecule.

Molecular Structure and Carbon Numbering

To facilitate the assignment of chemical shifts, the carbon atoms of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde are numbered as shown in the diagram below.

Figure 1: Molecular structure and carbon numbering of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde.
Predicted Chemical Shift Assignments

The following table summarizes the predicted ¹³C NMR chemical shifts for each carbon atom. These values are estimated based on additive substituent effects and comparison with known spectra of similar compounds.[6][7][8]

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C7 (CHO)190 - 193The aldehyde carbonyl carbon is highly deshielded and typically appears in this downfield region.[3][6]
C2158 - 162Aromatic carbon attached to the electron-donating benzyloxy group, expected to be significantly downfield.
C3150 - 154Aromatic carbon attached to the electron-donating methoxy group, also shifted downfield.
C10136 - 139Quaternary aromatic carbon of the bromobenzyl group, attached to the benzylic carbon.
C1133 - 136Quaternary aromatic carbon of the benzaldehyde ring, attached to the aldehyde group.
C13131 - 134Aromatic carbons of the bromobenzyl group ortho to the bromine atom.
C11, C15129 - 132Aromatic carbons of the bromobenzyl group meta to the bromine atom.
C6125 - 128Aromatic carbon ortho to the aldehyde group.
C4122 - 125Aromatic carbon para to the benzyloxy group and meta to the methoxy group.
C14120 - 123Aromatic carbon attached to the bromine atom, its chemical shift is influenced by the heavy atom effect.
C5115 - 118Aromatic carbon meta to the benzyloxy group and ortho to the methoxy group.
C8 (OCH₂)70 - 75Benzylic ether carbon, deshielded by the adjacent oxygen atom.
C9 (OCH₃)55 - 60Methoxy carbon, a characteristic chemical shift for this functional group.[1]

In-depth Analysis of Substituent Effects

The predicted chemical shifts are a direct consequence of the interplay between the electronic effects of the various substituents on the aromatic rings.

The Benzaldehyde Ring
  • Aldehyde Group (-CHO): This is a strong electron-withdrawing group through both induction and resonance. It deshields the attached carbon (C1) and the ortho (C6) and para (C4) positions. The carbonyl carbon (C7) itself is found at a very high chemical shift.[3]

  • Benzyloxy Group (-OCH₂-Ar'): The ether oxygen is electron-donating through resonance, which shields the ortho (C1, C3 - although C1 is also attached to the aldehyde) and para (C5) positions. However, its inductive effect is electron-withdrawing. The net effect is a strong deshielding of the directly attached carbon (C2).

  • Methoxy Group (-OCH₃): Similar to the benzyloxy group, the methoxy group is electron-donating through resonance, affecting the ortho (C2, C4) and para (C6) positions. It strongly deshields the directly attached carbon (C3).

The 4-Bromobenzyl Ring
  • Bromo Group (-Br): Bromine is an electronegative atom that exerts an electron-withdrawing inductive effect, deshielding the carbon it is attached to (C14). Through resonance, it is a weak electron-donating group, which can slightly shield the ortho (C13) and para (C10) positions. The "heavy atom effect" of bromine can also cause a slight upfield shift for the directly attached carbon.

  • Ether Linkage (-CH₂O-): The connection to the benzyloxy group will influence the chemical shifts of the carbons in this ring, particularly the quaternary carbon C10.

Experimental Protocol for ¹³C NMR Acquisition

To obtain a high-quality ¹³C NMR spectrum of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of compound. CDCl₃ is often preferred for its volatility and minimal interference in the spectral region of interest.

  • Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, which is particularly important for resolving the closely spaced signals in the aromatic region.

  • Experiment: A standard proton-decoupled ¹³C NMR experiment should be performed. This involves broadband decoupling of the ¹H nuclei to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal intensity of protonated carbons.

  • Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.

    • Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient.

    • Acquisition Time (at): An acquisition time of 1-2 seconds will provide adequate resolution.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio, especially for the quaternary carbons which have longer relaxation times and do not benefit as much from the NOE.

Data Processing
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Advanced NMR Techniques for Spectral Assignment

For unambiguous assignment of all carbon signals, especially in the crowded aromatic region, advanced 2D NMR experiments are highly recommended.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It is invaluable for distinguishing between protonated and non-protonated carbons and for assigning the signals of the CH groups in the aromatic rings and the CH₂ and CH₃ groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. It is crucial for assigning quaternary carbons by observing their correlations to nearby protons. For example, the carbonyl carbon (C7) should show a correlation to the aldehyde proton.

  • COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment can help in assigning the protons on the aromatic rings based on their coupling patterns, which in turn aids in the assignment of the attached carbons via the HSQC spectrum.

The relationship between these experimental workflows is illustrated in the following diagram.

G cluster_0 1D NMR cluster_1 2D NMR for Unambiguous Assignment 13C_NMR ¹³C NMR (Proton Decoupled) HSQC HSQC (¹J C-H Correlation) 13C_NMR->HSQC Initial C Assignments 1H_NMR ¹H NMR 1H_NMR->HSQC Initial H Assignments COSY COSY (¹H-¹H Correlation) 1H_NMR->COSY Proton Spin Systems HMBC HMBC (ⁿJ C-H Correlation, n=2,3) HSQC->HMBC Assign Quaternary Carbons Final_Assignment Final Structure Confirmation HSQC->Final_Assignment HMBC->Final_Assignment Complete Structural Elucidation COSY->HSQC Confirm H Assignments

Figure 2: Experimental workflow for the complete NMR-based structural elucidation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹³C NMR spectrum of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde. The predicted chemical shifts, based on established principles of substituent effects and data from analogous compounds, offer a solid foundation for the interpretation of experimental data. By following the outlined experimental protocols and employing advanced 2D NMR techniques, researchers can achieve a complete and unambiguous structural assignment of this molecule, ensuring its identity and purity for applications in research and drug development.

References

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives. This document contains ¹³C NMR data for various substituted benzaldehydes, including 2-methoxybenzaldehyde and 3-methoxybenzaldehyde.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. This resource provides typical chemical shift ranges for various carbon environments.
  • Oregon State University. (2022). ¹³C NMR Chemical Shift. This page offers a table of typical ¹³C chemical shifts for various functional groups.
  • ChemicalBook. Benzyl ether(103-50-4) ¹³C NMR spectrum.
  • Doc Brown's Chemistry. C-13 nmr spectrum of benzaldehyde analysis of chemical shifts. Details the ¹³C NMR spectrum of benzaldehyde.
  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds.
  • ChemicalBook. 3-Methoxybenzaldehyde(591-31-1) ¹³C NMR spectrum.
  • ChemicalBook. Benzyl methyl ether(538-86-3) ¹³C NMR spectrum.

Sources

Exploratory

An In-depth Technical Guide to the Mass Spectrometry of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde

This technical guide provides a comprehensive analysis of the expected mass spectrometric behavior of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde. Designed for researchers, scientists, and professionals in drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the expected mass spectrometric behavior of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of its ionization and fragmentation, offering a predictive framework for its characterization.

Introduction: Unveiling the Molecular Blueprint

2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde is a multifaceted organic molecule featuring a benzaldehyde scaffold, a benzyl ether linkage, and bromine and methoxy substituents. This unique combination of functional groups dictates its behavior in a mass spectrometer, providing a rich tapestry of fragmentation data that can be used for its unequivocal identification and structural elucidation. Understanding the mass spectrometric profile of this compound is paramount for its application in synthetic chemistry, medicinal chemistry, and materials science, where precise molecular characterization is essential.

This guide will explore the anticipated mass spectrum of this compound under common ionization techniques, detailing the expected molecular ion characteristics and the key fragmentation pathways. By dissecting the molecule into its constituent functional groups—the aromatic aldehyde, the benzyl ether, and the halogenated aromatic ring—we can predict a detailed and informative fragmentation pattern.

Experimental Approach: The Logic of Ionization

The choice of ionization technique is critical for obtaining a meaningful mass spectrum. For a molecule like 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde, both hard and soft ionization methods can yield valuable information.

Electron Ionization (EI): Unveiling the Fragmentation Fingerprint

Electron Ionization (EI) is a high-energy technique that typically induces extensive fragmentation, providing a detailed "fingerprint" of the molecule.[1]

Experimental Protocol: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

  • Sample Preparation: Dissolve a small amount of the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject the sample into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) to ensure volatilization and separation from any impurities.

  • Ionization: The analyte is bombarded with a high-energy electron beam (typically 70 eV) in the ion source of the mass spectrometer.[2]

  • Mass Analysis: The resulting positively charged ions (and their fragments) are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

The high energy of EI is expected to produce a complex spectrum with numerous fragment ions, which, while potentially challenging to interpret, provides a wealth of structural information.

Electrospray Ionization (ESI): A Gentler Approach for the Molecular Ion

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for obtaining information about the intact molecule.[3] It typically generates protonated molecules [M+H]+ or other adducts with minimal fragmentation.[4]

Experimental Protocol: Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

  • Sample Preparation: Dissolve the analyte in a solvent compatible with liquid chromatography, such as a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid) to promote protonation.

  • Chromatography: Inject the sample into a liquid chromatograph (LC) for separation.

  • Ionization: The sample solution is passed through a heated capillary to which a high voltage is applied, generating a fine spray of charged droplets.[4] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

  • Mass Analysis and Detection: The ions are then transferred to the mass analyzer and detected.

In-source collision-induced dissociation (CID) can be employed in ESI to induce fragmentation if desired, allowing for a more detailed structural analysis.[5]

Deciphering the Spectrum: Predicted Molecular Ion and Fragmentation

The chemical formula for 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde is C15H13BrO3. The predicted mass spectrum will be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of its key functional groups.

The Molecular Ion (M•+): A Tale of Two Isotopes

A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, 79Br and 81Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[6][7] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.

  • M•+ peak (containing 79Br): m/z = 320

  • [M+2]•+ peak (containing 81Br): m/z = 322

The presence of this isotopic doublet is a strong indicator of a bromine-containing compound.[8] Aromatic aldehydes are also known to exhibit relatively strong molecular ion peaks, further aiding in their identification.[9]

Key Fragmentation Pathways

The fragmentation of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde is predicted to be driven by the presence of the aldehyde, ether, and benzyl functionalities.

Primary Fragmentation Pathways:

  • Alpha-Cleavage of the Aldehyde: A common fragmentation for aldehydes is the loss of a hydrogen radical to form a stable acylium ion.[10][11]

    • [M-H]+ (m/z 319/321): This fragment retains the bromine isotopic pattern.

  • Benzylic Cleavage: The C-O bond of the benzyl ether is a likely site of cleavage, leading to the formation of a stable 4-bromobenzyl cation. This is a very common and favorable fragmentation pathway for benzyl ethers.

    • [C7H6Br]+ (m/z 169/171): This will be a prominent peak in the spectrum and will exhibit the characteristic 1:1 bromine isotopic pattern. The corresponding neutral fragment would be 3-methoxy-2-hydroxybenzaldehyde.

  • Cleavage to form the 3-methoxybenzaldehyde moiety: Cleavage of the ether bond can also result in the formation of a cation corresponding to the other half of the molecule.

    • [C8H7O3]+ (m/z 151): This fragment would arise from the loss of the 4-bromobenzyl radical.

Secondary Fragmentation Pathways:

  • Loss of the Methoxy Group: The molecular ion or fragment ions may lose a methyl radical (•CH3) or a methoxy radical (•OCH3).[12]

  • Loss of Carbon Monoxide (CO): Aromatic aldehydes can lose a molecule of carbon monoxide from the acylium ion.[11][13]

    • [M-H-CO]+ (m/z 291/293): This fragment would also show the bromine isotopic pattern.

  • Fragmentation of the Benzyl Cation: The 4-bromobenzyl cation (m/z 169/171) can further fragment, for instance, by losing HBr.

The predicted fragmentation pathways are summarized in the table below and visualized in the accompanying diagram.

Table 1: Predicted Key Fragment Ions for 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde

m/z (for 79Br/81Br)Proposed Fragment StructureDescription
320/322[C15H13BrO3]•+Molecular Ion
319/321[C15H12BrO3]+Loss of H• from aldehyde
291/293[C14H12BrO2]+Loss of H• and CO from aldehyde
169/171[C7H6Br]+4-Bromobenzyl cation
151[C8H7O3]+2-oxy-3-methoxybenzaldehyde cation
90[C7H6]+Tropylium ion (from benzyl fragment)
77[C6H5]+Phenyl cation

Diagram 1: Predicted Fragmentation Pathway

Fragmentation M [M]•+ m/z 320/322 F1 [M-H]+ m/z 319/321 M->F1 - H• F3 [C7H6Br]+ m/z 169/171 M->F3 - C8H7O3• F4 [C8H7O3]+ m/z 151 M->F4 - C7H6Br• F2 [M-H-CO]+ m/z 291/293 F1->F2 - CO

Caption: Predicted major fragmentation pathways of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde.

Conclusion: A Predictive Framework for Structural Confirmation

This guide provides a detailed predictive framework for the mass spectrometric analysis of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde. By understanding the fundamental principles of ionization and the characteristic fragmentation patterns of its constituent functional groups, researchers can confidently interpret the resulting mass spectra. The presence of the bromine isotopic doublet in the molecular ion and key fragment ions serves as a powerful diagnostic tool. The predicted fragmentation pathways, including benzylic cleavage and alpha-cleavage of the aldehyde, offer a robust roadmap for structural confirmation. This in-depth understanding is crucial for the successful application of this compound in various scientific and industrial domains.

References

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • MassBank. (2008, October 21). benzyl ethyl ether. Retrieved from [Link]

  • PubMed. (2019, October 11). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. Retrieved from [Link]

  • PubMed Central. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Retrieved from [Link]

  • ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.11.4. Retrieved from [Link]

  • RSC Publishing. (2021, June 7). Current perspectives on supercharging reagents in electrospray ionization mass spectrometry. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Substituent effects in mass spectrometry. Mass spectra of substituted phenyl benzyl ethers. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • YouTube. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Aldehydes. Retrieved from [Link]

  • ORBi. (n.d.). Internal Energy of Ions Produced in Electrospray Sources. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link]

  • mVOC 4.0. (n.d.). 4-Methoxybenzaldehyde. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-Benzyloxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Radicals and Mass Spectrometry (MS) Spring 2021. (n.d.). Retrieved from [Link]

  • Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Derivatization of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde

Introduction The aldehyde functional group is a cornerstone of organic synthesis, prized for its reactivity and versatility in forming new carbon-carbon and carbon-heteroatom bonds. The compound 2-[(4-Bromobenzyl)oxy]-3-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The aldehyde functional group is a cornerstone of organic synthesis, prized for its reactivity and versatility in forming new carbon-carbon and carbon-heteroatom bonds. The compound 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde is a bespoke aromatic aldehyde with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern—featuring a sterically accessible aldehyde, an electron-donating methoxy group, and a bromobenzyl ether moiety suitable for further cross-coupling reactions—makes it a valuable scaffold for generating diverse molecular architectures.

Derivatization is the process of chemically modifying a compound to enhance its properties or to enable further analysis and application.[1][2] For researchers in drug development, converting the aldehyde group of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde into a variety of functional groups is a critical step in library synthesis and lead optimization. This guide provides detailed protocols and expert insights into several key derivatization reactions of this aldehyde, empowering scientists to unlock its synthetic potential.

Core Derivatization Strategies

The reactivity of the aldehyde in 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde is influenced by the electronic effects of its substituents. The methoxy group at the 3-position is electron-donating, which can slightly reduce the electrophilicity of the aldehyde carbonyl carbon. However, the aldehyde remains a potent electrophile, readily undergoing reactions with a wide range of nucleophiles. This document will focus on four high-impact derivatization reactions:

  • Reductive Amination: Formation of secondary and tertiary amines.

  • Knoevenagel Condensation: Carbon-carbon bond formation to yield α,β-unsaturated systems.

  • Wittig Reaction: Conversion of the aldehyde to an alkene.

  • Formation of Oximes and Hydrazones: Synthesis of imine derivatives with applications in bioorthogonal chemistry and as intermediates.

Reductive Amination: Accessing Novel Amine Scaffolds

Reductive amination is a powerful method for forming C-N bonds, a transformation that accounts for a significant percentage of such bond formations in the pharmaceutical industry.[3] The reaction proceeds through the initial formation of a Schiff base (imine) between the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine.

Mechanism Overview

The reaction begins with the nucleophilic attack of the amine on the aldehyde carbonyl, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion (from a primary amine) or an enamine (less common with aromatic aldehydes). A reducing agent present in the reaction mixture then reduces the iminium ion to the final amine product. Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).

Diagram: Reductive Amination Workflow

G A 2-[(4-Bromobenzyl)oxy]- 3-methoxybenzaldehyde D Mix and Stir A->D B Primary or Secondary Amine (R1R2NH) B->D C Solvent (e.g., DCE, EtOAc) C->D E Formation of Hemiaminal Intermediate D->E Nucleophilic Attack F Dehydration E->F G Formation of Iminium Ion F->G H Add Reducing Agent (e.g., NaBH(OAc)₃) G->H I Reduction H->I J Final Amine Product I->J K Aqueous Work-up & Purification J->K

Caption: General workflow for the reductive amination of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde.

Protocol: Reductive Amination with Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride is often the reducing agent of choice due to its mild nature and tolerance for a wide range of functional groups.[4]

Materials:

  • 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde

  • Primary or secondary amine of choice (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equivalents)

  • 1,2-Dichloroethane (DCE) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • To a solution of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (1 equivalent) in DCE or EtOAc (0.2 M concentration), add the desired amine (1.1 equivalents).[4]

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.2 equivalents) portion-wise over 10 minutes. The reaction is often mildly exothermic.

  • Stir the reaction mixture at room temperature for 6-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (e.g., EtOAc).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amine.

Parameter Condition Rationale
Reducing Agent NaBH(OAc)₃Mild and selective for imines over aldehydes.
Solvent DCE, EtOAcAprotic solvents that are compatible with the reagents.
Stoichiometry Amine (1.1 eq), NaBH(OAc)₃ (1.2 eq)A slight excess ensures complete conversion.
Temperature Room TemperatureSufficient for most reductive aminations.

Knoevenagel Condensation: Crafting α,β-Unsaturated Compounds

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound in the presence of a basic catalyst.[5] This reaction is invaluable for synthesizing α,β-unsaturated systems, which are precursors to a variety of important molecules.

Mechanism Overview

The reaction is initiated by the deprotonation of the active methylene compound by a weak base (e.g., piperidine, ammonium acetate) to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct subsequently undergoes dehydration to yield the final α,β-unsaturated product.

Diagram: Knoevenagel Condensation Mechanism

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack & Dehydration A Active Methylene Compound (e.g., Malononitrile) C Resonance-Stabilized Carbanion (Enolate) A->C Deprotonation B Base (e.g., Piperidine) B->A D Aldehyde C->D Nucleophilic Attack E Aldol Adduct D->E F α,β-Unsaturated Product E->F Dehydration (-H₂O) G A Phosphonium Ylide C [2+2] Cycloaddition A->C B Aldehyde B->C D Oxaphosphetane Intermediate C->D E Cycloreversion D->E F Alkene Product E->F G Triphenylphosphine Oxide E->G

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Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Cross-referencing analytical data for substituted benzaldehydes

An In-Depth Guide to Cross-Referencing Analytical Data for the Structural Elucidation of Substituted Benzaldehydes Authored by a Senior Application Scientist Substituted benzaldehydes are foundational scaffolds in medici...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Cross-Referencing Analytical Data for the Structural Elucidation of Substituted Benzaldehydes

Authored by a Senior Application Scientist

Substituted benzaldehydes are foundational scaffolds in medicinal chemistry, fragrance development, and polymer science. Their reactivity is exquisitely tuned by the nature and position of substituents on the aromatic ring, making precise structural confirmation paramount. For the researcher, an erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and irreproducible results. Therefore, relying on a single analytical technique is insufficient. A robust, self-validating approach that cross-references data from orthogonal analytical methods is the cornerstone of scientific integrity in chemical synthesis and analysis.

This guide provides a framework for the comprehensive characterization of substituted benzaldehydes, moving beyond a simple recitation of data to explain the causality behind the analytical signatures. We will explore how to synthesize information from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build an unassailable structural proof.

The Synergy of Spectroscopic Techniques

No single analytical method provides a complete picture of a molecule's structure. Instead, each technique offers a unique piece of the puzzle. The true power lies in their combination. Mass spectrometry reveals the molecular weight and elemental composition. IR spectroscopy identifies the functional groups present. NMR spectroscopy maps out the carbon-hydrogen framework and the connectivity of the atoms. The convergence of these datasets provides a rigorous and validated structural assignment.

Fig. 1: The logical flow of cross-referencing analytical data. cluster_Techniques Primary Analytical Techniques cluster_Information Information Provided cluster_Confirmation Structural Confirmation MS Mass Spectrometry (MS) MW Molecular Weight & Elemental Formula MS->MW NMR NMR Spectroscopy (¹H, ¹³C) CONN Atomic Connectivity & Chemical Environment NMR->CONN IR Infrared (IR) Spectroscopy FG Functional Groups (e.g., C=O, C-H) IR->FG STRUCT Validated Structure MW->STRUCT FG->STRUCT CONN->STRUCT

Caption: A diagram illustrating the logical workflow of cross-referencing data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the specific structure of an organic molecule. It probes the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers (integration), and their neighboring protons (spin-spin splitting).

  • The Aldehyde Proton (CHO): This is the most diagnostic signal for a benzaldehyde. Due to the powerful electron-withdrawing effect of the carbonyl oxygen, this proton is highly deshielded and appears far downfield, typically in the δ 9.5-10.5 ppm region, as a singlet.[1] Its presence is a strong indicator of an aldehyde functional group.

  • Aromatic Protons (Ar-H): These protons resonate in the δ 7.0-8.5 ppm region.[1] The specific chemical shifts and splitting patterns are dictated by the electronic properties and position of the substituents on the ring.

    • Electron-donating groups (e.g., -OCH₃, -NH₂) shield the aromatic protons, shifting them upfield (to lower ppm values).

    • Electron-withdrawing groups (e.g., -NO₂, -CN) deshield the protons, shifting them downfield (to higher ppm values).

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides a count of the number of unique carbon atoms in the molecule.

  • The Carbonyl Carbon (C=O): Similar to the aldehyde proton, the carbonyl carbon is highly deshielded and its signal is found significantly downfield, in the δ 190-200 ppm range.[2] This is a definitive marker for an aldehyde or ketone.[3]

  • Aromatic Carbons: These carbons appear in the δ 120-150 ppm region.[2][4] The carbon directly attached to the aldehyde group (the ipso-carbon) is often found around δ 136.5 ppm in benzaldehyde itself.[4] Substituent effects also modulate these chemical shifts, providing clues to the substitution pattern.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.

  • Carbonyl (C=O) Stretch: This is the most intense and diagnostic peak in the IR spectrum of a benzaldehyde. For aromatic aldehydes, conjugation with the benzene ring lowers the vibrational frequency compared to aliphatic aldehydes. Expect a strong, sharp absorption in the range of 1685-1715 cm⁻¹ .[3]

  • Aldehydic C-H Stretch: This feature is unique to aldehydes and provides confirmatory evidence. It consists of two weak to medium absorptions, often referred to as a Fermi doublet, appearing between 2700-2760 cm⁻¹ and 2800-2860 cm⁻¹ .[3] The presence of both the C=O stretch and this C-H stretch is a highly reliable indicator of an aldehyde.

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.[5]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues.

  • Molecular Ion (M⁺•): This peak corresponds to the intact molecule that has lost one electron. Its mass-to-charge ratio (m/z) gives the molecular weight of the compound. For benzaldehyde, the molecular ion peak is observed at m/z 106 .[6]

  • Key Fragmentation Patterns: The way the molecular ion breaks apart can be highly informative.

    • [M-1]⁺: Loss of the hydrogen atom from the aldehyde group is a common fragmentation, resulting in a strong peak at m/z 105 (the benzoyl cation).[6][7] This is often a very prominent peak in the spectrum.

    • [M-29]⁺: Loss of the entire aldehyde group (CHO) as a radical leads to the formation of the phenyl cation at m/z 77 .[6] This is frequently the base peak (the most intense peak) in the spectrum of benzaldehyde.

Data Comparison Guide for Selected Substituted Benzaldehydes

The true power of this multi-technique approach is evident when comparing related structures. The electronic nature of the substituent in the para position systematically alters the spectral data.

CompoundStructureKey ¹H NMR Shifts (δ ppm)Key ¹³C NMR Shift (δ ppm)Key IR Bands (cm⁻¹)Key MS Fragments (m/z)
Benzaldehyde C₆H₅CHO10.0 (CHO), 7.5-7.9 (Ar-H)[1]192.3 (C=O), 129-137 (Ar-C)[4]~1705 (C=O), 2730, 2820 (C-H)[3]106 (M⁺•), 105 ([M-H]⁺), 77 ([M-CHO]⁺)[6]
4-Methoxybenzaldehyde CH₃OC₆H₄CHO9.87 (CHO), 7.85 (d, 2H), 7.07 (d, 2H), 3.84 (s, 3H)[8]190.7 (C=O), 164.5, 131.9, 129.8, 114.2 (Ar-C), 55.4 (OCH₃)~1685 (C=O), 2720, 2830 (C-H)136 (M⁺•), 135 ([M-H]⁺), 107, 92, 77
4-Nitrobenzaldehyde O₂NC₆H₄CHO10.1 (CHO), 8.4 (d, 2H), 8.1 (d, 2H)190.4 (C=O), 151.2, 140.0, 130.5, 124.2 (Ar-C)~1710 (C=O), 1535 (asym. NO₂), 1345 (sym. NO₂)[9]151 (M⁺•), 150 ([M-H]⁺), 121, 105, 77

Analysis of Trends:

  • NMR: The electron-donating methoxy group in 4-methoxybenzaldehyde shields the aromatic protons, shifting them upfield (e.g., 7.07 ppm) compared to benzaldehyde. Conversely, the electron-withdrawing nitro group in 4-nitrobenzaldehyde deshields the aromatic protons, shifting them significantly downfield (e.g., 8.4 ppm).

  • IR: The electronic effect is also visible in the C=O stretching frequency. The donating methoxy group facilitates resonance that slightly weakens the C=O bond, lowering its frequency to ~1685 cm⁻¹. The withdrawing nitro group has the opposite effect, increasing the frequency to ~1710 cm⁻¹.

  • MS: While the core fragmentations ([M-H]⁺ and the phenyl cation region) remain, the molecular ion peak is the primary differentiator.

Experimental Protocols: A Self-Validating Workflow

Adherence to standardized protocols is essential for generating high-quality, reproducible data.

Fig. 2: A typical experimental workflow for structural validation. cluster_Workflow Generalized Analytical Workflow SAMPLE Receive & Log Sample PREP Sample Preparation (Dissolve, Dilute) SAMPLE->PREP MS_RUN MS Analysis (e.g., GC-MS) PREP->MS_RUN IR_RUN IR Analysis (e.g., ATR) PREP->IR_RUN NMR_RUN NMR Analysis (¹H, ¹³C) PREP->NMR_RUN PROCESS Process & Analyze Data (Integrate, Pick Peaks) MS_RUN->PROCESS IR_RUN->PROCESS NMR_RUN->PROCESS CROSSREF Cross-Reference All Data PROCESS->CROSSREF REPORT Generate Final Report (Validated Structure) CROSSREF->REPORT

Caption: A typical experimental workflow for structural validation.

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the benzaldehyde sample into a clean, dry vial.

  • Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice for its versatility.[10] Ensure the sample is fully dissolved.

  • Transfer: Using a pipette, transfer the solution into a clean NMR tube.

  • Acquisition: Insert the tube into the NMR spectrometer. Acquire a standard ¹H spectrum, followed by a ¹³C spectrum. If necessary, run 2D experiments like COSY or HSQC for more complex structures.

  • Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm). Integrate the ¹H signals and pick all peaks for both spectra.

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum of the empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount (a few milligrams of solid or one drop of liquid) of the benzaldehyde sample directly onto the ATR crystal.

  • Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the key peaks, paying close attention to the C=O and aldehydic C-H stretching regions.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Method Setup: Set up the GC-MS method. This includes defining the GC oven temperature program (to ensure separation from impurities), the injector temperature, and the MS scan range (e.g., m/z 40-400). Electron Ionization (EI) at 70 eV is a standard method for creating reproducible fragmentation patterns.

  • Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC.

  • Data Analysis: Analyze the resulting chromatogram. The main peak corresponds to your compound. Examine the mass spectrum associated with this peak. Identify the molecular ion peak (M⁺•) and the key fragment ions ([M-H]⁺, [M-CHO]⁺). Compare the fragmentation pattern with known patterns for benzaldehydes.

Conclusion: A Commitment to Rigor

The structural elucidation of substituted benzaldehydes is a critical task in many scientific disciplines. By embracing a holistic analytical approach that cross-references data from NMR, IR, and MS, researchers can move from hypothesis to certainty. This multi-faceted strategy is not merely about data collection; it is a self-validating system that underpins the reliability and reproducibility of scientific research. Each spectrum tells part of the story, but together, they narrate the complete and unambiguous structure of the molecule.

References

  • Spectroscopy of Aldehydes and Ketones (2024). Chemistry LibreTexts. [Link]

  • Guo, B., et al. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives. The Royal Society of Chemistry. [Link]

  • Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Optica Publishing Group. [Link]

  • C-13 nmr spectrum of benzaldehyde analysis of chemical shifts. Doc Brown's Chemistry. [Link]

  • proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. [Link]

  • mass spectrum of benzaldehyde fragmentation pattern. Doc Brown's Chemistry. [Link]

  • Tolstorozhev, G. B., et al. (2012). IR Spectra of Benzaldehyde and Its Derivatives in Different Aggregate States. ResearchGate. [Link]

  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental). Human Metabolome Database. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • infrared spectrum of benzaldehyde. Doc Brown's Chemistry. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde

This guide provides essential safety and logistical information for the proper disposal of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde, a halogenated organic compound. Adherence to these procedures is critical for ensur...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde, a halogenated organic compound. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.

The causality behind these protocols is rooted in the chemical's structure: a substituted benzaldehyde containing a bromine atom. This classifies it as a halogenated organic compound , which necessitates specific disposal pathways to prevent environmental contamination and potential harm from the compound and its byproducts.[1][2][3]

I. Hazard Assessment and Safety Precautions
  • Likely Hazards : Based on analogous compounds, this chemical should be handled as a potential irritant to the skin, eyes, and respiratory system.[4][5] Halogenated organic compounds can also pose environmental hazards and should not be released into the environment.

  • Personal Protective Equipment (PPE) : When handling this compound, the following PPE is mandatory:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.

    • A laboratory coat.

    • Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors.[4][5]

A summary of key safety information for structurally related compounds is presented below:

CompoundKey Hazards
4-Hydroxy-3-methoxybenzaldehyde (Vanillin)Causes serious eye irritation.
3-MethoxybenzaldehydeCauses skin and eye irritation, may cause respiratory irritation.[4]
2-Hydroxy-3-methoxybenzaldehydeHarmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[5]
II. Waste Segregation: The Cornerstone of Proper Disposal

The single most critical step in the proper disposal of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde is its segregation as halogenated organic waste .[1][2][3] Mixing halogenated and non-halogenated waste streams can lead to complex and costly disposal procedures and potential regulatory non-compliance.[6]

Core Principle: Halogenated organic compounds require specific disposal methods, often high-temperature incineration, to ensure the complete destruction of the molecule and prevent the formation of toxic byproducts.[3]

III. Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for the safe disposal of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde from the point of generation to collection.

1. Waste Container Selection and Labeling:

  • Container Type : Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. Plastic containers are often preferred.[7][8] The container must have a secure, tight-fitting lid.[1][7]

  • Labeling : The waste container must be clearly and accurately labeled before the first drop of waste is added.[1] The label should include:

    • The words "Hazardous Waste".[6]

    • The full chemical name: "Waste 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde". Avoid abbreviations or chemical formulas.[1]

    • If it is a mixed waste stream, list all components and their approximate percentages.[6]

    • The primary hazard(s) (e.g., "Irritant," "Halogenated Organic").

2. Waste Accumulation:

  • Solid Waste : If the compound is in solid form, transfer it carefully into the designated halogenated waste container.

  • Liquid Waste : If the compound is dissolved in a solvent, the entire solution is considered halogenated waste.

  • Contaminated Materials : Any materials that come into contact with the compound, such as gloves, weighing paper, or contaminated glassware, must also be disposed of as halogenated hazardous waste.[9]

  • Container Management : Keep the waste container closed at all times except when adding waste.[1][7][10] This prevents the release of vapors and potential spills.

  • Storage Location : Store the waste container in a designated satellite accumulation area within the laboratory.[7] This area should be away from incompatible materials.[8]

3. Disposal of Empty Containers:

  • An empty container that held 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde must be triple-rinsed with a suitable solvent.[9]

  • The rinsate from this cleaning process is considered hazardous and must be collected as halogenated organic waste.[9]

  • After triple-rinsing, the container can often be disposed of as regular trash, but be sure to deface or remove the original label.[10] Always check with your institution's environmental health and safety (EHS) office for specific guidance.

4. Requesting Waste Pickup:

  • Once the waste container is full or is no longer being used, contact your institution's EHS or hazardous waste management office to arrange for pickup.[7] Do not allow hazardous waste to accumulate in the laboratory for extended periods.

IV. Spill Management

In the event of a spill, the primary goal is to contain the material and prevent its spread.

  • Minor Spills : For small spills, use an absorbent material to collect the substance. The contaminated absorbent material must then be placed in the designated halogenated waste container.[4]

  • Major Spills : For larger spills, evacuate the area and contact your institution's EHS office immediately.

  • Environmental Protection : Under no circumstances should this chemical or materials contaminated with it be allowed to enter drains or waterways.[4][5]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde.

DisposalWorkflow start Waste Generation (2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde) is_halogenated Is the compound halogenated? start->is_halogenated halogenated_waste Segregate as HALOGENATED ORGANIC WASTE is_halogenated->halogenated_waste Yes (contains Bromine) non_halogenated_waste Segregate as NON-HALOGENATED ORGANIC WASTE is_halogenated->non_halogenated_waste No container Select appropriate, labeled, and closed waste container halogenated_waste->container collection Store in designated satellite accumulation area container->collection pickup Contact EHS for waste pickup collection->pickup end Proper Disposal pickup->end

Caption: Decision workflow for the disposal of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde.

References

  • Safety Data Sheet: 3-Methoxybenzaldehyde, 98% . Chemos GmbH & Co.KG. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Laboratory Chemical Waste Management Guidelines . University of Pennsylvania EHRS. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry . Science Ready. [Link]

  • 4-Butoxy-3-methoxybenzaldehyde PubChem Entry . National Center for Biotechnology Information. [Link]

  • Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde . Carl ROTH. [Link]

  • Hazardous Waste Segregation . Bucknell University. [Link]

  • Laboratory Waste Disposal Safety Protocols . National Science Teaching Association. [Link]

  • 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review . ResearchGate. [Link]

  • Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]

  • Halogenated Solvents . Washington State University Environmental Health & Safety. [Link]

  • Hazardous Waste Disposal Procedures Handbook . Lehigh University Campus Safety Division. [Link]

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